![molecular formula C17H26N2O3 B248215 N-(2,5-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide](/img/structure/B248215.png)
N-(2,5-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide, commonly known as DMMDA-2, is a synthetic compound that belongs to the phenethylamine family. It was first synthesized by Alexander Shulgin in the 1970s and is known for its psychoactive properties. However, in recent years, it has gained attention in the scientific community for its potential applications in various research fields.
Mechanism of Action
DMMDA-2 acts as a partial agonist of the 5-HT2A receptor, meaning it binds to the receptor and activates it to a lesser extent than a full agonist. This results in a moderate increase in serotonin neurotransmission, leading to altered perception, mood, and cognition.
Biochemical and Physiological Effects:
Studies have shown that DMMDA-2 can induce changes in brain activity and behavior, such as altered sensory perception, enhanced creativity, and increased empathy. It has also been found to have potential therapeutic applications in treating certain mental health disorders, such as depression and anxiety.
Advantages and Limitations for Lab Experiments
One advantage of using DMMDA-2 in lab experiments is its high potency and selectivity for specific serotonin receptors, which allows for precise manipulation of neurotransmitter activity. However, its psychoactive properties can also pose a risk to researchers and require careful handling and storage.
Future Directions
Future research on DMMDA-2 could focus on its potential therapeutic applications in treating mental health disorders, as well as its use in forensic analysis and drug development. Additionally, further studies could explore its effects on other serotonin receptors and their potential implications for brain function and behavior.
Synthesis Methods
DMMDA-2 can be synthesized through a multi-step process involving the condensation of 2,5-dimethoxybenzaldehyde with 4-methylpiperidine, followed by reduction and acylation. The final product is a white crystalline powder that is soluble in organic solvents.
Scientific Research Applications
DMMDA-2 has been used in various scientific research studies, including neuropharmacology, medicinal chemistry, and forensic analysis. It has been found to have affinity for serotonin receptors, particularly 5-HT2A and 5-HT2C, which are involved in regulating mood, cognition, and perception.
properties
Product Name |
N-(2,5-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide |
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Molecular Formula |
C17H26N2O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide |
InChI |
InChI=1S/C17H26N2O3/c1-13-6-9-19(10-7-13)11-8-17(20)18-15-12-14(21-2)4-5-16(15)22-3/h4-5,12-13H,6-11H2,1-3H3,(H,18,20) |
InChI Key |
JDSOCLFZVCMCRY-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)CCC(=O)NC2=C(C=CC(=C2)OC)OC |
Canonical SMILES |
CC1CCN(CC1)CCC(=O)NC2=C(C=CC(=C2)OC)OC |
Origin of Product |
United States |
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